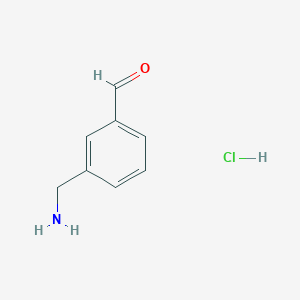

3-(Aminomethyl)benzaldehyde hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4,6H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTQUVXXKXHFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253629-92-2 | |

| Record name | 3-(aminomethyl)benzaldehyde hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of the Compound in Modern Chemical Research

3-(Aminomethyl)benzaldehyde (B13570094) hydrochloride is a bifunctional organic compound that has garnered interest in modern chemical research due to its versatile molecular architecture. Possessing both a primary aminomethyl group and a reactive aldehyde functionality on a benzene (B151609) ring, it serves as a valuable and adaptable building block in synthetic chemistry. The hydrochloride salt form enhances the compound's stability and often improves its solubility in various solvent systems, making it a convenient precursor for complex molecule synthesis.

The strategic placement of the aminomethyl and aldehyde groups at the meta-position allows for the construction of diverse molecular scaffolds. The aldehyde group is susceptible to a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and oxidation, while the aminomethyl group can readily participate in reactions such as N-alkylation, acylation, and diazotization. This dual reactivity makes 3-(Aminomethyl)benzaldehyde hydrochloride an ideal starting material for creating libraries of compounds in medicinal chemistry and for designing monomers for novel polymers and functional materials. Its utility is underscored by the general importance of substituted benzaldehydes and benzylamines as precursors in the industrial production of pharmaceuticals and other specialty chemicals. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2253629-92-2 |

| Molecular Formula | C8H10ClNO |

| Molecular Weight | 171.62 g/mol |

| IUPAC Name | 3-(aminomethyl)benzaldehyde;hydrochloride |

Overview of Key Research Domains and Their Interconnections

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of this compound to ensure the correct substitution pattern on the aromatic ring. Various strategies have been developed to achieve this, ranging from multi-step conversions of readily available precursors to advanced catalytic reactions.

Multi-Step Conversions from Aromatic Precursors

Multi-step synthesis is a common approach, often starting from simple, commercially available aromatic compounds. umsl.eduodinity.com A prevalent strategy for introducing an amino group involves the reduction of a nitro group. For instance, a plausible route to an aminobenzaldehyde starts with the corresponding nitrobenzaldehyde. orgsyn.orggoogle.com In a typical procedure, o-nitrobenzaldehyde can be reduced to o-aminobenzaldehyde using iron powder and hydrochloric acid in ethanol. orgsyn.org This method is effective and can be adapted for the synthesis of other isomers.

Another multi-step approach could involve the modification of functional groups already present on the aromatic ring. For example, starting from m-tolunitrile, the methyl group can be converted to a bromomethyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN. Subsequently, the nitrile can be reduced to an aldehyde using a reagent like diisobutylaluminum hydride (DIBAL-H). researchgate.net The bromomethyl group can then be converted to the desired aminomethyl group through various amination procedures.

A general representation of a multi-step synthesis from a nitro precursor is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration | HNO₃, H₂SO₄ |

| 2 | Functional Group Interconversion (e.g., side-chain oxidation) | Varies (e.g., KMnO₄, CrO₃) |

| 3 | Reduction of Nitro Group | Fe/HCl, H₂/Pd-C, SnCl₂ |

| 4 | Salt Formation | HCl |

Reductive Amination Pathways for Aldehyde Functionalization

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, making it highly relevant for the synthesis of secondary and tertiary amines from 3-(Aminomethyl)benzaldehyde. sigmaaldrich.commasterorganicchemistry.com This reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with a primary or secondary amine, followed by reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. masterorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method. scispace.com

The general scheme for reductive amination is as follows: RCHO + R'NH₂ ⇌ [RCH=NR'] → RCH₂NHR'

Different catalytic systems have been developed to enhance the efficiency and scope of reductive amination. For instance, iridium complexes with formic acid as a hydrogen source have been used for the one-pot transfer hydrogenation reductive amination of aldehydes and ketones in aqueous solutions. researchgate.net

Advanced Condensation Reactions in Derivative Preparation

Condensation reactions are fundamental in organic synthesis and are employed to create more complex molecules from 3-(Aminomethyl)benzaldehyde and its precursors. These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond with the elimination of a small molecule like water.

One notable example is the Betti condensation , a three-component reaction involving a 2-naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols. scielo.br While this specific reaction involves 2-naphthol, the underlying principle of multicomponent reactions can be applied to generate a diverse library of compounds.

The reaction of aminobenzaldehydes with compounds containing active methylene (B1212753) groups, such as in the Friedländer annulation for the synthesis of quinolines from o-aminobenzaldehydes, is another important condensation reaction. orgsyn.org This highlights how the dual functionality of aminobenzaldehydes can be utilized to construct heterocyclic systems.

Furthermore, the condensation of primary or secondary amines with aldehydes can lead to the formation of hemiaminals as intermediates, which can then dehydrate to form stable imines (Schiff bases). mdpi.comresearchgate.net The stability of the hemiaminal and the equilibrium between the hemiaminal and the imine can be influenced by factors such as the solvent, temperature, and the electronic properties of the substituents on the benzaldehyde. mdpi.com

| Condensation Reaction Type | Reactants | Product Type |

| Betti Condensation | 2-Naphthol, Aldehyde, Amine | Aminobenzylnaphthol |

| Friedländer Annulation | o-Aminobenzaldehyde, Ketone with α-methylene group | Quinolone |

| Imine Formation | Aldehyde, Primary Amine | Schiff Base |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | β-Aminocarbonyl Compound |

Stereoselective and Enantioselective Approaches to Related Aminobenzaldehydes

The synthesis of chiral aminobenzaldehydes and their derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Stereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms in the target molecule.

One approach involves the use of chiral catalysts. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze chemo- and enantioselective reactions between α-bromoenals and 2-aminobenzaldehydes to produce chiral dihydroquinolines with high optical purities. ntu.edu.sg

Another strategy is the use of chiral auxiliaries or reagents. In the synthesis of chiral aminodiols, a stereoselective dihydroxylation step can be performed on an allylic amine derived from an aldehyde. nih.gov For instance, an aldehyde can be converted to an allylamine via reductive amination with a chiral amine, such as (S)- or (R)-1-phenylethylamine. Subsequent dihydroxylation using a reagent like osmium tetroxide (OsO₄) can proceed in a stereoselective manner. nih.gov

These enantioselective methods, while not directly reported for this compound, represent the state-of-the-art in asymmetric synthesis and are applicable to the preparation of chiral derivatives.

Precursor Design and Strategic Intermediate Transformations

The successful synthesis of this compound relies heavily on the careful selection of precursors and the strategic transformation of key intermediates.

Chemical Transformations for the Generation of Diverse Derivatives

The dual reactivity of this compound allows for a variety of chemical transformations, leading to the generation of structurally diverse derivatives. The aldehyde functional group can readily participate in reactions such as imine formation (Schiff base condensation) and reductive amination, while the aminomethyl group can undergo acylation, alkylation, and sulfonylation.

One of the most fundamental transformations is the condensation of the aldehyde with primary amines to form Schiff bases (imines). This reaction typically proceeds by mixing the aldehyde with the desired amine in a suitable solvent, often with acid or base catalysis, to yield the corresponding N-substituted imine derivative. These imines can be valuable intermediates themselves or the final target molecules.

Furthermore, the combination of imine formation followed by in-situ reduction, known as reductive amination, provides a direct route to secondary amines. This one-pot procedure involves reacting 3-(aminomethyl)benzaldehyde with a primary or secondary amine and a reducing agent. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.

The aminomethyl moiety offers another site for diversification. N-acylation, through reaction with acyl chlorides or anhydrides in the presence of a base, yields amide derivatives. Similarly, reaction with sulfonyl chlorides provides sulfonamides, a common functional group in medicinal chemistry. These transformations allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from the starting material.

Methodological Advancements in Reaction Optimization

Optimizing reaction conditions is crucial for achieving high efficiency, selectivity, and yield in the synthesis of derivatives from this compound. Key areas of focus include the development of catalytic systems, understanding the influence of solvents and temperature, and refining purification techniques.

Catalytic Systems and Their Influence on Synthetic Efficiency

Catalysis plays a pivotal role in enhancing the efficiency of synthetic transformations involving this compound. For instance, in reductive amination reactions, the choice of catalyst can significantly impact reaction rates and selectivity. While the reducing agent itself is a key component, acid or Lewis acid catalysts are often employed to activate the carbonyl group towards nucleophilic attack by the amine, thereby accelerating the initial imine formation.

In the broader context of benzaldehyde derivatives, various catalytic systems have been shown to be effective. For multicomponent reactions, which can construct complex molecules in a single step, catalysts such as propylphosphonic anhydride (T3P®) and copper salts (e.g., CuCl) have been utilized to promote the formation of α-aminophosphonates from aldehydes, amines, and phosphites. The selection of the catalyst in these systems can be crucial in directing the reaction towards the desired product and away from potential side reactions. The efficiency of these catalytic systems is often evaluated based on yield, reaction time, and catalyst loading, with a drive towards more sustainable and atom-economical processes.

Investigation of Solvent and Temperature Effects on Reaction Kinetics and Selectivity

The choice of solvent and the reaction temperature are critical parameters that can profoundly influence the kinetics and selectivity of synthetic transformations. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism. For reactions involving this compound, polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often employed for transformations like acylation and reductive amination.

Temperature control is essential for managing reaction rates and minimizing the formation of byproducts. For many reactions, such as imine formation, gentle heating may be required to drive the reaction to completion. Conversely, for exothermic reactions or when dealing with thermally sensitive products, maintaining a low temperature is crucial. For example, in some multicomponent reactions, temperatures around 60 °C have been found to be optimal for achieving good yields in a reasonable timeframe. The interplay between solvent and temperature must be carefully optimized for each specific transformation to maximize the desired outcome.

Chromatographic and Crystallization Techniques for Product Isolation and Purification

The isolation and purification of the synthesized derivatives are critical steps to obtain compounds of high purity. Column chromatography is a widely used technique for the separation of reaction mixtures. The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent or a mixture of solvents) is tailored to the polarity of the target compound and the impurities present. For instance, a gradient of ethyl acetate in hexanes is a common eluent system for separating organic compounds of varying polarities.

Crystallization is another powerful purification method, particularly for solid compounds. This technique relies on the differential solubility of the desired product and impurities in a given solvent system at different temperatures. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Slow cooling of the saturated solution allows for the formation of pure crystals, which can then be isolated by filtration. In some instances, partial purification by crystallization from a solvent like ethyl acetate can be an effective initial step to remove bulk impurities before final purification by other means.

Detailed Exploration of Reaction Chemistry and Mechanistic Insights

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 3-(Aminomethyl)benzaldehyde (B13570094) is a tale of two functional groups. The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. Conversely, the aminomethyl group, particularly after deprotonation from its hydrochloride salt form, is a potent nucleophile capable of attacking electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.

The primary amine of 3-(Aminomethyl)benzaldehyde readily undergoes condensation reactions with external aldehydes and ketones. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), resulting in a class of compounds known as imines or Schiff bases. libretexts.orglibretexts.org The reaction is reversible and typically catalyzed by acid. libretexts.orglibretexts.org

The general transformation can be represented as follows:

R¹R²C=O (Aldehyde or Ketone) + H₂N-CH₂-C₆H₄-CHO (3-(Aminomethyl)benzaldehyde) ⇌ R¹R²C=N-CH₂-C₆H₄-CHO + H₂O

The reaction rate and equilibrium position are influenced by several factors, including the steric and electronic properties of the carbonyl compound. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. nih.gov Electron-withdrawing groups on the reacting aldehyde or ketone enhance the electrophilicity of the carbonyl carbon, often leading to faster reaction rates. nih.gov

Table 1: Examples of Condensation Reactions

| Carbonyl Reactant | Product Type | General Structure of Product |

|---|---|---|

| Aldehyde (R-CHO) | Imine (Schiff Base) | R-CH=N-CH₂-C₆H₄-CHO |

| Ketone (R¹R²C=O) | Imine (Schiff Base) | R¹R²C=N-CH₂-C₆H₄-CHO |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime | (HO)N=CH-C₆H₄-CH₂NH₂ |

| Hydrazine (H₂NNH₂) | Hydrazone | H₂NN=CH-C₆H₄-CH₂NH₂ |

The formation of imines, oximes, and hydrazones from an amine and a carbonyl compound follows a common mechanistic pathway involving nucleophilic addition and subsequent dehydration. masterorganicchemistry.com

Imine Formation : The mechanism begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org This is followed by a proton transfer to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglibretexts.org The lone pair of electrons on the nitrogen then expels the water molecule, forming a C=N double bond and yielding a positively charged species known as an iminium ion. libretexts.org Finally, deprotonation of the nitrogen atom gives the neutral imine product and regenerates the acid catalyst. libretexts.orglibretexts.org

Oxime and Hydrazone Formation : The mechanisms for oxime (from hydroxylamine) and hydrazone (from hydrazine) formation are analogous to that of imine formation. masterorganicchemistry.comrsc.orgchemtube3d.com Hydrazine and hydroxylamine are considered alpha-nucleophiles and are generally more reactive than typical primary amines due to the "alpha effect," where the adjacent heteroatom with lone-pair electrons enhances nucleophilicity. nih.govchemtube3d.com The reaction proceeds through the same steps: nucleophilic attack, formation of a tetrahedral intermediate, and acid-catalyzed dehydration to yield the final oxime or hydrazone. rsc.orglibretexts.org The stability of oxime and hydrazone linkages at physiological pH is often greater than that of a corresponding imine. rsc.org

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. 3-(Aminomethyl)benzaldehyde is an ideal candidate for the amine component in several key MCRs.

Mannich-type Reaction : The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org In its classic form, it involves an aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound (an aldehyde or ketone with an α-hydrogen). wikipedia.orgorganic-chemistry.org When 3-(Aminomethyl)benzaldehyde acts as the amine component, it first reacts with another aldehyde (e.g., formaldehyde) to form an electrophilic iminium ion. wikipedia.org This iminium ion is then attacked by the enol form of a third component (a ketone or another aldehyde), leading to the formation of the final β-amino-carbonyl product. wikipedia.org

Kabachnik–Fields Reaction : This reaction is a versatile method for synthesizing α-aminophosphonates, which are important as structural analogs of α-amino acids. wikipedia.org It is a three-component reaction involving a carbonyl compound, an amine, and a dialkyl phosphite (B83602). organic-chemistry.orgnih.gov The reaction can proceed through two possible pathways: one involving the initial formation of an imine (from the carbonyl and amine), which is then attacked by the phosphite, or another where the phosphite first adds to the carbonyl to form an α-hydroxyphosphonate intermediate. nih.govsemanticscholar.org Evidence suggests that for many systems, the reaction proceeds via the imine intermediate. nih.govsemanticscholar.org 3-(Aminomethyl)benzaldehyde can serve as the amine source, condensing with an aldehyde or ketone to form an imine in situ, which is subsequently hydrophosphonylated by the dialkyl phosphite. wikipedia.orgnih.gov

Table 2: Role in Multi-Component Reactions

| Reaction Name | Other Reactants | Key Intermediate | Product Class |

|---|---|---|---|

| Mannich Reaction | Aldehyde (e.g., HCHO), Enolizable Ketone/Aldehyde | Iminium Ion | β-Amino-carbonyl compound |

| Kabachnik–Fields Reaction | Aldehyde/Ketone, Dialkyl Phosphite | Imine | α-Aminophosphonate |

Mechanistic Elucidation of Bond Formation and Cleavage

Understanding the precise mechanisms of these reactions, including the energetics of bond formation and cleavage, requires advanced analytical and computational techniques.

While specific computational studies on 3-(Aminomethyl)benzaldehyde were not prominently found, the reaction pathways it undergoes are well-studied for analogous systems using computational chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model reaction mechanisms. rsc.org These studies can map the entire energy profile of a reaction, including the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

For instance, in the Kabachnik–Fields reaction, theoretical calculations have been used to compare the "imine" versus the "α-hydroxyphosphonate" pathways, often corroborating experimental findings that the imine route is more favorable. nih.gov Such investigations provide deep insights into the geometry of transition states, activation energy barriers, and the thermodynamic stability of intermediates, helping to explain observed product selectivity and reaction rates. rsc.orgresearchgate.net

Acid-base catalysis is fundamental to the condensation reactions involving 3-(Aminomethyl)benzaldehyde. The formation of imines, oximes, and hydrazones is a classic example of a pH-dependent reaction. libretexts.orglibretexts.org

The reaction rate is typically maximal around a pH of 4-5. libretexts.orglibretexts.org This is because the mechanism has two conflicting pH requirements:

Sufficient Free Amine : The reaction requires the amine to be in its neutral, nucleophilic form to attack the carbonyl carbon. At very low pH, the amine (with a pKa typically around 9-10) becomes fully protonated to its non-nucleophilic ammonium (B1175870) conjugate acid (e.g., -CH₂NH₃⁺), shutting down the initial step. libretexts.orglibretexts.org The use of 3-(Aminomethyl)benzaldehyde hydrochloride necessitates the addition of a base to liberate the free amine.

Acid-Catalyzed Dehydration : The elimination of water from the carbinolamine intermediate is the rate-determining step at neutral pH and is effectively catalyzed by acid. nih.gov The acid protonates the hydroxyl group, transforming it into a much better leaving group (H₂O). libretexts.orglibretexts.org At high pH, there is insufficient acid to catalyze this crucial dehydration step, and the reaction stalls at the carbinolamine intermediate. libretexts.orglibretexts.org

Therefore, an optimal pH represents a compromise, ensuring that a sufficient concentration of the amine is deprotonated and nucleophilic while also providing enough acid to catalyze the rate-limiting dehydration step through a series of carefully orchestrated proton transfers. libretexts.orgrsc.org

Functional Group Interconversion and Complex Derivativatization

The unique bifunctional nature of 3-(aminomethyl)benzaldehyde, possessing both a reactive aldehyde and a primary amine, makes it a versatile building block for a wide array of chemical transformations. This section explores its utility in the synthesis of complex heterocyclic systems, the formation of coordination complexes, and selective modifications of its amino group.

The reaction of this compound with bifunctional reagents provides a direct route to various nitrogen-containing heterocycles. A prominent example is the synthesis of thiazolidine (B150603) derivatives, specifically 1,3-thiazolidin-4-ones, which are recognized for their diverse pharmacological activities. e3s-conferences.org The synthesis typically proceeds via a one-pot, multi-component reaction involving the aldehyde, an amine (in this case, the aminomethyl group of the starting material can participate or an external amine can be used after protecting the aldehyde), and a thiol-containing compound like thioglycolic acid. nih.gov

The general mechanism involves the initial formation of a Schiff base (imine) between the aldehyde group and an amine. This is followed by the nucleophilic attack of the thiol group from thioglycolic acid on the imine carbon. The final step is an intramolecular cyclization via condensation, which forms the five-membered thiazolidinone ring. nih.gov Various catalysts and reaction conditions, including solvent-free approaches and the use of deep eutectic solvents, have been developed to improve the efficiency and yield of this reaction. nih.gov

A representative synthesis is outlined below:

Reaction Scheme:

Step 1 (Imine Formation): The aldehyde group of 3-(aminomethyl)benzaldehyde reacts with an amine (R-NH₂) to form a Schiff base intermediate.

Step 2 (Cyclocondensation): Thioglycolic acid is added. The thiol group attacks the imine, and subsequent cyclization and dehydration yield the 2,3-disubstituted thiazolidin-4-one.

Table 1: Synthesis of a Representative Thiazolidin-4-one Derivative

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-(Aminomethyl)benzaldehyde, Aniline (B41778), Thioglycolic acid | Ammonium persulfate (APS, 10 mol%) | Solvent-free | 90 °C | 2-(3-(Aminomethyl)phenyl)-3-phenylthiazolidin-4-one |

Once formed, the thiazolidine ring itself is amenable to further chemical transformations. These modifications can be targeted at the sulfur atom, the nitrogen atom, or the active methylene (B1212753) group at position 5. For instance, oxidation of the sulfur atom can lead to the corresponding sulfoxides or sulfones, which can alter the biological profile of the molecule. researchgate.net

The aldehyde and amine functionalities of 3-(aminomethyl)benzaldehyde are precursors for the synthesis of Schiff base ligands. Schiff bases, characterized by the azomethine or imine (-C=N-) group, are formed through the condensation of a primary amine with a carbonyl compound. nih.govscience.gov The Schiff base derived from 3-(aminomethyl)benzaldehyde can act as a versatile chelating agent for a variety of transition metal ions. mdpi.com

The formation of the Schiff base ligand first involves the reaction of the aldehyde group of 3-(aminomethyl)benzaldehyde with another primary amine, or alternatively, the aminomethyl group can be reacted with a different aldehyde or ketone. The resulting ligand, possessing at least one imine nitrogen and potentially other donor atoms (like oxygen if a salicylaldehyde (B1680747) derivative is used), can then coordinate with metal ions such as Fe(III), Cu(II), Ni(II), and Co(II). nih.govmdpi.comajgreenchem.com

The coordination typically occurs through the nitrogen atom of the azomethine group and another donor atom, forming stable chelate rings. researchgate.netisca.me The synthesis of these metal complexes is generally straightforward, often involving the mixing of the Schiff base ligand with a metal salt in a suitable solvent, like ethanol, followed by refluxing. mdpi.com

The formation of the complex is confirmed by various spectroscopic techniques. In infrared (IR) spectroscopy, a characteristic shift of the ν(C=N) stretching frequency to a lower wavenumber upon complexation indicates the coordination of the azomethine nitrogen to the metal center. isca.me Electronic spectra and magnetic susceptibility measurements provide insights into the geometry of the complexes, which can range from square-planar to octahedral, depending on the metal ion and the ligand-to-metal ratio. science.govresearchgate.net

Table 2: Formation and Spectroscopic Data of a Schiff Base Metal Complex

| Ligand (L) | Metal Salt | Stoichiometry [M:L] | IR ν(C=N) of Ligand (cm⁻¹) | IR ν(C=N) of Complex (cm⁻¹) | Proposed Geometry |

|---|---|---|---|---|---|

| Schiff base of 3-(Aminomethyl)benzaldehyde and Salicylaldehyde | FeCl₃·6H₂O | 1:1 | ~1616 | ~1606-1609 | Octahedral |

These metal-Schiff base complexes are not merely structural curiosities; their reactivity and properties are subjects of intense research. They have shown potential applications in catalysis and as models for biological systems. orientjchem.org

Selective modification of the primary amino group in this compound presents a common challenge in organic synthesis, as over-alkylation or competing reactions with the aldehyde can occur. Strategies to achieve mono-alkylation or acylation often rely on the use of protecting groups or specialized reagents.

N-Alkylation: Achieving selective mono-N-alkylation of primary amines can be difficult due to the fact that the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts. One advanced strategy for substrates containing a nearby hydroxyl group involves chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This approach forms a stable chelate that temporarily protects and activates the amine, allowing for a controlled reaction with an alkyl halide to yield the mono-alkylated product with high selectivity. organic-chemistry.org While 3-(aminomethyl)benzaldehyde lacks the required hydroxyl group for this specific chelation, the principle highlights the use of directing groups to control reactivity. Alternative methods could involve reductive amination, where the aldehyde is first protected, followed by reaction of the amine with another carbonyl compound in the presence of a reducing agent.

N-Acylation: N-acylation is generally more straightforward to control than N-alkylation. The reaction involves treating the amine with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base to neutralize the acid byproduct. For more sensitive substrates or in peptide synthesis, a variety of coupling reagents are employed to facilitate amide bond formation from a carboxylic acid and the amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Commonly used systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to increase efficiency and suppress side reactions. researchgate.net Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), also serve as highly effective coupling reagents. researchgate.net

Table 3: Comparison of Common N-Acylation Coupling Reagents

| Reagent Class | Example | Typical Conditions | Key Advantages |

|---|---|---|---|

| Carbodiimides | EDC/HOBt | Organic solvent (e.g., DMF, DCM), Room Temperature | Water-soluble byproducts (for EDC), suppresses racemization. researchgate.net |

| Phosphonium Salts | PyBOP | Organic solvent (e.g., DMF), Base (e.g., DIPEA) | High reactivity, suitable for hindered amines. researchgate.net |

| Acid Halides | Acetyl Chloride | Aprotic solvent, Base (e.g., Pyridine, Triethylamine) | High reactivity, readily available. |

These selective transformations underscore the utility of this compound as a starting material for creating a diverse library of more complex molecules with tailored functionalities.

Advanced Applications As a Versatile Chemical Building Block

Precursors in Medicinal Chemistry and Drug Discovery Platforms

The unique arrangement of reactive sites in 3-(Aminomethyl)benzaldehyde (B13570094) hydrochloride makes it an important intermediate in the synthesis of molecules for pharmaceutical research. chembk.com Its ability to participate in various coupling and cyclization reactions allows for the construction of complex molecular frameworks.

The dual functionality of 3-(Aminomethyl)benzaldehyde hydrochloride is leveraged in multi-step syntheses to build complex pharmaceutical intermediates. The aldehyde group can undergo reactions such as Knoevenagel or Aldol-type condensations, while the aminomethyl group can be used for amidation or reductive amination. derpharmachemica.com This orthogonal reactivity is crucial for the controlled, stepwise assembly of intricate molecules. For instance, benzaldehyde (B42025) derivatives are key starting materials in the synthesis of various drug intermediates. researcher.lifekorea.ac.kr The presence of the aminomethyl group offers a reactive handle for introducing further diversity and complexity into the molecular structure, enabling the synthesis of targeted compound libraries for drug discovery platforms.

| Reaction Type | Functional Group Involved | Potential Intermediate Class |

| Reductive Amination | Aldehyde | Substituted Benzylamines |

| Wittig Reaction | Aldehyde | Stilbene Derivatives |

| Acylation/Amidation | Aminomethyl | N-Substituted Benzamides |

| Schiff Base Formation | Aldehyde & Aminomethyl | Imines and Azomethines |

Bioactive scaffolds are core molecular structures from which a variety of compounds with potential biological activity can be derived. This compound is an ideal precursor for creating such scaffolds. Through reactions like multicomponent reactions (e.g., Ugi or Biginelli reactions), it can be used to rapidly generate libraries of diverse heterocyclic compounds. researchgate.net These heterocyclic structures, such as pyrimidines, imidazoles, and benzodiazepines, are prevalent in many biologically active molecules and form the basis for many drug discovery programs. The ability to modify both the aldehyde and amine functionalities allows for fine-tuning of the scaffold's properties to optimize biological interactions.

| Bioactive Scaffold | Synthetic Approach | Potential Therapeutic Area |

| Dihydropyrimidinones | Biginelli Reaction | Various |

| Quinazolines | Condensation Reactions | Oncology, Anti-inflammatory |

| Benzodiazepines | Cyclocondensation | Central Nervous System |

| Substituted Indoles | Fischer Indole Synthesis variant | Various |

Functional Monomers and Cross-linking Agents in Polymer Science

In materials science, the compound's distinct reactive groups allow it to be incorporated into polymers, imparting specific functions and properties to the resulting materials.

3-(Aminomethyl)benzaldehyde can serve as a monomer for the synthesis of specialty polymers. The homopolymer of a related compound, 3-aminobenzaldehyde (B158843), has been noted for properties such as thermal stability and potential biocompatibility. ontosight.ai Polymers derived from this class of monomer are explored for uses in biomedical devices and drug delivery systems. ontosight.ai The polymerization can proceed through the reaction of the amino and aldehyde groups, leading to the formation of poly(azomethine)s or polyimines, which often exhibit interesting optical and electronic properties.

| Polymer Property | Originating Functional Group | Potential Application |

| Thermal Stability | Aromatic backbone | Advanced Materials |

| Biocompatibility | Polymer structure | Biomedical Devices, Tissue Scaffolds ontosight.ai |

| Optical/Electronic Activity | Conjugated poly(azomethine) backbone | Optoelectronic Devices, Sensors ontosight.ai |

Beyond acting as a primary monomer, this compound can be used to functionalize existing polymers. The aldehyde or amine group can be grafted onto a polymer backbone to introduce new reactive sites. For example, the aldehyde can be reacted with polymers containing hydroxyl or amine groups to attach the molecule via an acetal (B89532) or imine linkage. This strategy is a key method for modifying polymer surfaces, introducing cross-linking points to enhance mechanical properties, or for creating polymer-drug conjugates. The use of protecting groups is a common strategy in polymer chemistry to control the reactivity of functional groups like amines during polymerization. beilstein-journals.org

Components in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of 3-(Aminomethyl)benzaldehyde is well-suited for designing self-assembling systems. The aldehyde and amine functionalities can form reversible covalent bonds (e.g., imines), which are often exploited in dynamic combinatorial chemistry and the formation of self-healing materials.

Furthermore, these groups can coordinate with metal ions to direct the self-assembly of complex, ordered structures such as metallo-supramolecular cages or coordination polymers. Research on the closely related p-aminobenzaldehyde has shown its ability to undergo self-assembling polycondensation to form highly structured, star-like aggregates of cone-shaped crystals. scispace.com This demonstrates the inherent capacity of aminobenzaldehyde isomers to create ordered, higher-level structures driven by intermolecular interactions, a foundational concept in the development of novel functional materials. researchgate.net

Integration into Host-Guest Systems and Cyclodextrin (B1172386) Derivatives

The dual functionality of 3-(Aminomethyl)benzaldehyde allows for its covalent integration into larger host molecules, such as cyclodextrins, to create sophisticated host-guest systems. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to encapsulate guest molecules. By chemically modifying cyclodextrins with molecules like 3-(Aminomethyl)benzaldehyde, it is possible to introduce new binding sites or functionalities, thereby altering their encapsulation properties and creating more complex, tailored host systems.

One established method for attaching aldehyde-containing molecules to cyclodextrins is through the formation of a Schiff base (imine bond). This reaction typically involves the condensation of an amino-functionalized cyclodextrin, such as 6-amino-6-deoxy-β-cyclodextrin, with an aldehyde. The resulting imine bond covalently links the aldehyde-containing molecule to the cyclodextrin framework. Research has demonstrated the successful preparation of various β-cyclodextrin derivatives through this method, using a range of volatile aldehydes, including benzaldehyde, a structural analogue of the title compound. nih.gov

In a potential synthetic pathway, the aldehyde group of this compound could react with an amino-cyclodextrin to form a cyclodextrin derivative featuring a pendant aminomethylphenyl group. This modification would introduce a new functional moiety at the rim of the cyclodextrin cavity, which could serve as an additional binding site for guest molecules or alter the solubility and complexation characteristics of the parent cyclodextrin.

Conversely, the aminomethyl group of this compound offers another point of attachment. It could react with a cyclodextrin that has been functionalized with a carbonyl group, again forming a stable imine linkage. This versatility allows for different orientations and presentations of the benzaldehyde moiety relative to the cyclodextrin core, enabling fine-tuning of the host-guest interaction potential.

The table below outlines the key components and the resulting linkage in the proposed synthesis of a 3-(Aminomethyl)benzaldehyde-functionalized cyclodextrin.

| Reactant 1 | Reactant 2 | Resulting Linkage | Potential Product |

| 6-amino-6-deoxy-β-cyclodextrin | 3-(Aminomethyl)benzaldehyde | Imine (Schiff Base) | β-Cyclodextrin-6-yl-imine-3-(aminomethyl)benzaldehyde |

| Aldehyde-functionalized β-cyclodextrin | 3-(Aminomethyl)benzaldehyde | Imine (Schiff Base) | β-Cyclodextrin functionalized with a 3-formylbenzylaminomethyl group |

These modified cyclodextrins can be designed for specific applications, such as the controlled release of guest molecules. The pH-sensitive nature of the imine bond can be exploited to trigger the release of the aldehyde from the cyclodextrin host in response to changes in the environmental pH. nih.gov

Contribution to Ordered Self-Assembled Structures and Networks

The ability of 3-(Aminomethyl)benzaldehyde to act as a versatile ligand makes it a promising candidate for the construction of ordered self-assembled structures, such as coordination polymers and metal-organic frameworks (MOFs). These materials are formed through the self-assembly of metal ions (or clusters) and organic ligands, creating extended crystalline networks with diverse topologies and potential applications in catalysis, gas storage, and sensing.

The formation of these structures relies on the coordination bonds between the metal centers and the donor atoms of the organic ligand. The aminomethyl group in 3-(Aminomethyl)benzaldehyde provides a nitrogen donor atom that can coordinate to a metal center. Furthermore, the aldehyde group can be readily converted into other functional groups that are also capable of coordination. For instance, condensation of the aldehyde with another amine-containing molecule can generate a Schiff base ligand with multiple donor sites (imino and amino nitrogens), enhancing its ability to bridge multiple metal centers and form stable, extended networks.

Research into coordination polymers has shown that bifunctional ligands are crucial for creating one-, two-, or three-dimensional structures. The specific geometry of the ligand, including the relative positions of its coordinating groups, dictates the resulting structure of the self-assembled network. The meta-substitution pattern of the aminomethyl and formyl groups on the benzene (B151609) ring of 3-(Aminomethyl)benzaldehyde provides a specific angular geometry that can direct the formation of unique network topologies.

Studies on similar systems have demonstrated the successful synthesis of coordination polymers using Schiff base ligands derived from various benzaldehydes and amines. These ligands coordinate with transition metal ions to form well-defined structures. mdpi.com For example, metal complexes with Schiff bases derived from substituted benzaldehydes have been shown to adopt octahedral or other well-defined geometries. mdpi.com

The general principle of forming a coordination polymer with a ligand derived from 3-(Aminomethyl)benzaldehyde is illustrated in the table below.

| Ligand Precursor | Metal Ion Source (Example) | Coordination Sites | Resulting Structure Type |

| 3-(Aminomethyl)benzaldehyde (or its Schiff base derivative) | Metal Chlorides (e.g., CuCl₂, CoCl₂) | Amino Nitrogen, Imine Nitrogen, Carbonyl Oxygen | Coordination Polymer / Metal-Organic Framework |

The resulting coordination polymers can exhibit interesting properties dependent on the choice of both the metal ion and the organic ligand. The precise control over the self-assembly process allows for the rational design of materials with desired structural features and functionalities.

Investigation of Catalytic Activity and Ligand Development

Chiral Ligand Design for Asymmetric Catalysis

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The 3-(aminomethyl)benzaldehyde (B13570094) framework offers a versatile starting point for creating such ligands, where the amino and aldehyde functionalities can be systematically modified to generate bidentate or tridentate structures that can coordinate with transition metals.

The synthesis of chiral ligands from aminobenzaldehyde backbones typically involves the condensation of the aldehyde group with a chiral amine or the reaction of the aminomethyl group with a chiral molecule containing a suitable functional group. A common and effective strategy is the formation of Schiff base ligands (imines) by reacting the aldehyde with a chiral primary amine, such as a derivative of a chiral diamine. mdpi.com

For instance, reacting 3-(aminomethyl)benzaldehyde with a chiral diamine like (1R,2R)-(-)-1,2-diaminocyclohexane can produce a multidentate ligand. The resulting structure can coordinate to a metal center through the imine nitrogen and the aminomethyl nitrogen, creating a chiral environment around the metal. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on either the benzaldehyde (B42025) ring or the chiral amine component, which in turn influences the enantioselectivity of the catalytic reaction. nih.gov

Table 1: Examples of Chiral Ligand Scaffolds from Aminobenzaldehyde Derivatives

| Ligand Type | Synthesis Strategy | Potential Coordinating Atoms | Chiral Moiety Source |

|---|---|---|---|

| Chiral Schiff Base (Iminopyridine type) | Condensation of the aldehyde with a chiral amino alcohol (e.g., (S)-2-amino-2-phenylethanol) | N (imine), N (aminomethyl), O (hydroxyl) | Chiral Amino Alcohol |

| Chiral Diamine Ligand | Condensation of the aldehyde with a chiral diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) | N (imine), N (aminomethyl), N (diamine) | Chiral Diamine |

| Chiral Phosphine Ligand (P,N type) | Reductive amination of the aldehyde with a chiral aminophosphine | P (phosphine), N (amine) | Chiral Aminophosphine |

Chiral ligands derived from aminobenzaldehyde backbones can be complexed with a variety of transition metals, including palladium, rhodium, copper, nickel, and iron, to form catalysts for enantioselective transformations. mdpi.comresearchgate.net These transformations are critical in modern organic synthesis for producing chiral molecules with high optical purity. epfl.ch The ligand coordinates to the metal ion, creating a rigid and well-defined chiral pocket that directs the stereochemical outcome of the reaction. researchgate.net

For example, palladium complexes of chiral P,N-ligands are highly effective in asymmetric C-H functionalization reactions. nih.gov A ligand derived from 3-(aminomethyl)benzaldehyde could coordinate to a Pd(II) center, facilitating enantioselective C-H activation and subsequent bond formation. researchgate.net Similarly, copper and nickel complexes of chiral Schiff base ligands have been used in asymmetric additions and cyclopropanation reactions. mdpi.comresearchgate.net The geometry of these metal complexes, often octahedral or square planar, is dictated by the denticity of the ligand and the coordination preference of the metal ion. mdpi.comajgreenchem.com This geometry is crucial for effective stereochemical communication between the catalyst and the substrate. scispace.com

Table 2: Potential Applications of Transition Metal Complexes with Aminobenzaldehyde-Derived Ligands

| Transition Metal | Ligand Type | Proposed Geometry | Potential Enantioselective Transformation | Reference Concept |

|---|---|---|---|---|

| Palladium (Pd) | Chiral P,N-Ligand | Square Planar | Asymmetric C-H Activation, Allylic Alkylation | epfl.chnih.gov |

| Rhodium (Rh) | Chiral Diphosphine | Square Planar | Asymmetric Hydrogenation | nih.gov |

| Copper (Cu) | Chiral Schiff Base | Tetrahedral/Square Planar | Conjugate Addition, Cyclopropanation | mdpi.comresearchgate.net |

| Nickel (Ni) | Chiral Schiff Base | Octahedral/Square Planar | Michael Addition, Hydrocyanation | mdpi.comresearchgate.net |

Role in Organocatalysis and Bifunctional Catalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. The 3-(aminomethyl)benzaldehyde structure is an ideal candidate for developing bifunctional organocatalysts, where the amine and a modified aldehyde group work in concert to accelerate a reaction.

The formation of oximes and hydrazones from aldehydes or ketones is a vital reaction in bioconjugation and dynamic covalent chemistry. researchgate.netnih.gov However, these reactions are often slow at neutral pH. nih.gov The development of amine-based catalysts that can operate effectively in aqueous environments at physiological pH is therefore of significant interest. acs.org

Bifunctional catalysts containing an amine can greatly accelerate these ligation reactions. nih.gov The mechanism often involves one functional group acting as a general base to deprotonate the nucleophile (hydroxylamine or hydrazine), while another part of the molecule acts as a general acid to protonate the carbonyl oxygen, facilitating nucleophilic attack. nih.govacs.org Catalysts like 2-(aminomethyl)benzimidazole and N,N-dimethylethylenediamine have shown high activity. nih.govacs.org A catalyst derived from 3-(aminomethyl)benzaldehyde, particularly if the aldehyde is reduced to an alcohol or converted to another functional group, could operate through a similar bifunctional mechanism. The spatial arrangement of the aminomethyl group and a second catalytic group on the benzene (B151609) ring is crucial for its efficacy.

Table 3: Rate Enhancements for Amine-Catalyzed Hydrazone Formation at Neutral pH

| Catalyst | Reaction | Fold Rate Enhancement (vs. uncatalyzed) | Reference |

|---|---|---|---|

| Aniline (B41778) | p-Nitrobenzaldehyde + Phenylhydrazine | ~160 | nih.gov |

| 2-(Aminomethyl)benzimidazole | 4-Nitrobenzaldehyde + Phenylhydrazine | ~45 | acs.org |

| N,N-dimethylethylenediamine | Benzaldehyde + Phenylhydrazine | >60 | nih.gov |

| m-Phenylenediamine (B132917) (mPDA) | Aldehyde + Aminooxy probe | Up to 15 times more efficient than aniline | capes.gov.br |

Note: Data is illustrative of the catalytic power of related amine structures.

The aminomethyl group in 3-(aminomethyl)benzaldehyde can be readily converted into a chiral secondary amine, a key functional group in many powerful organocatalysts. nih.gov For example, reaction with a chiral epoxide or coupling with a chiral acid (like proline) can install a stereocenter. These chiral amine catalysts can activate aldehydes and ketones by forming nucleophilic enamine intermediates or electrophilic iminium ion intermediates. nih.govresearchgate.net

This activation strategy is central to a wide range of enantioselective C-C bond-forming reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govnih.govethz.ch A catalyst derived from the 3-(aminomethyl)benzaldehyde scaffold could be used to catalyze the addition of nucleophiles to carbonyl compounds with high enantioselectivity. The benzaldehyde moiety itself, or a derivative thereof, could serve to tune the steric and electronic properties of the catalyst, influencing its activity and the stereochemical outcome of the reaction. nih.govfrontiersin.org For instance, chiral pyrrolidine (B122466) catalysts paired with an acidic co-catalyst have been shown to promote the Michael addition of aldehydes to nitroalkenes with high enantioselectivity, providing access to valuable γ-amino acids. nih.gov

Table 4: Representative Enantioselective Additions to Carbonyls via Amine Organocatalysis

| Reaction Type | Catalyst Type | Typical Substrates | Achieved Enantiomeric Excess (ee) | Reference Concept |

|---|---|---|---|---|

| Michael Addition | Chiral Pyrrolidine | Aldehydes + Nitroalkenes | >90% | nih.gov |

| Aldol Reaction | Proline-derived | Ketones + Aldehydes | up to 99% | nih.gov |

| Mannich Reaction | Chiral BINOL-aldehyde | Glycine Esters + Imines | up to 98% | nih.gov |

| Addition to Allenamides | Peptide + Gold Catalyst | Branched Aldehydes + Allenamides | up to 95% | ethz.ch |

Bioconjugation Strategies and Principles of Bioorthogonal Chemistry

Oxime Ligation: Reaction Kinetics and Bio-Orthogonality

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, forms a stable oxime bond, a cornerstone of bioorthogonal chemistry. The reaction's efficiency is highly dependent on factors such as pH, catalysts, and the electronic nature of the reactants.

Optimization of Reaction Rates in Aqueous and Physiological Media

The kinetics of oxime ligation are critical for its practical application, especially in time-sensitive studies or when working with delicate biological samples. The reaction of aromatic aldehydes, such as 3-(Aminomethyl)benzaldehyde (B13570094), with aminooxy-functionalized molecules is significantly influenced by the reaction medium and the presence of catalysts.

Further optimization of reaction rates can be achieved by modulating the concentration of catalysts and reactants, as well as the pH of the medium. The reaction is generally faster at slightly acidic pH (around 4-5) where the catalyst is more effective, though this may not always be compatible with biological systems. researchgate.net More recent developments have identified catalysts like m-phenylenediamine (B132917) (mPDA) which can be more efficient than aniline (B41778), in part due to its greater aqueous solubility, allowing for higher catalyst concentrations. nih.govresearchgate.net The use of saline has also been shown to accelerate oxime kinetics at physiological pH, offering a non-toxic catalytic option. nih.gov

| Reactants | Catalyst | pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) + Aminooxyacetyl-peptide | 100 mM Aniline | 7 | 8.2 ± 1.0 | nih.gov |

| Aldehyde-functionalized protein + Aminooxy-dansyl | Aniline (various concentrations) | 7.3 | Concentration-dependent | researchgate.net |

| Aldehyde-functionalized protein + Aminooxy-dansyl | m-Phenylenediamine (various concentrations) | 7.3 | ~2-fold more efficient than aniline at same concentration | researchgate.net |

Design and Implementation of Bioorthogonal Reagents

The utility of 3-(Aminomethyl)benzaldehyde hydrochloride as a bioorthogonal reagent lies in its dual functionality. The aldehyde group serves as a "handle" for oxime ligation, while the aminomethyl group provides a point of attachment to other molecules or surfaces. This design allows for the construction of heterobifunctional linkers. For instance, the amine can be acylated with a reporter molecule (like a fluorophore or a biotin (B1667282) tag) or a drug molecule, and the resulting conjugate can then be attached to a biomolecule bearing an aminooxy group via the aldehyde.

The bioorthogonality of the aldehyde group in 3-(Aminomethyl)benzaldehyde is a key feature. Aldehydes are relatively rare in biological systems compared to other functional groups like amines and carboxylic acids, which minimizes cross-reactivity with native biomolecules. nih.gov This selectivity allows for the precise labeling of targets within a complex cellular environment. The implementation of aldehyde-tagged proteins, often through genetic encoding of unnatural amino acids or enzymatic modifications, provides a powerful tool for site-specific labeling using reagents like aminooxy-functionalized probes. nih.gov

Advanced Conjugation to Biomacromolecules and Material Surfaces

The unique properties of this compound make it a valuable tool for the site-specific modification of complex biological molecules and for the functionalization of various material platforms.

Site-Specific Functionalization of Proteins and Peptides

Site-specific functionalization of proteins and peptides is crucial for understanding their function and for the development of protein-based therapeutics and diagnostics. This compound can be used to introduce an aldehyde handle onto a protein or peptide through its aminomethyl group, which can then be used for subsequent oxime ligation.

A common strategy involves the modification of primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group. While targeting lysines often leads to heterogeneous products due to their abundance on the protein surface, N-terminal modification can provide a single site of conjugation. nih.gov The aminomethyl group of 3-(Aminomethyl)benzaldehyde can be coupled to a protein's carboxyl groups (e.g., on aspartic or glutamic acid residues or the C-terminus) using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS activation) to introduce the aldehyde functionality.

Alternatively, peptides can be synthesized with a specific amino acid residue that allows for selective modification with 3-(Aminomethyl)benzaldehyde. Once the aldehyde is introduced site-specifically, it can be reacted with an aminooxy-containing molecule, such as a fluorescent dye, a polyethylene (B3416737) glycol (PEG) chain for improved pharmacokinetics, or another protein. While direct examples of using 3-(Aminomethyl)benzaldehyde for this purpose are not extensively detailed, the principle is well-established with other aldehyde-containing reagents. nih.gov The efficiency of such conjugations depends on the accessibility of the target site and the optimization of the reaction conditions as discussed in section 6.1.1.

Covalent Immobilization on Polymeric and Nanomaterial Platforms

The immobilization of biomolecules onto solid supports is fundamental for applications such as biosensors, affinity chromatography, and immobilized enzyme reactors. This compound can serve as a linker to covalently attach biomolecules to polymeric and nanomaterial surfaces.

For polymeric platforms, a surface containing reactive groups such as carboxylic acids can be activated (e.g., with EDC/NHS) and then reacted with the aminomethyl group of this compound. This results in a polymer surface decorated with aldehyde groups. These aldehyde-functionalized surfaces can then be used to immobilize aminooxy-modified proteins, peptides, or other biomolecules via stable oxime bonds. A study on the immobilization of benzaldehyde derivatives onto amine-terminated polyacrylonitrile (B21495) demonstrated the feasibility of attaching aldehyde functionalities to a polymer backbone, which can then be used for further applications. nih.gov

| Platform | Functionalization Strategy | Application | Reference |

|---|---|---|---|

| Amine-terminated Polyacrylonitrile | Immobilization of benzaldehyde derivatives | Antimicrobial polymers | nih.gov |

| Polymeric Nanoparticles | Incorporation of benzaldehyde-containing monomers | Drug delivery, surface functionalization with dyes | qub.ac.uk |

In the realm of nanomaterials, nanoparticles functionalized with 3-(Aminomethyl)benzaldehyde can be prepared. For example, nanoparticles with surface carboxyl groups can be reacted with the aminomethyl group of the benzaldehyde derivative. The resulting aldehyde-functionalized nanoparticles can then be used to conjugate aminooxy-containing biomolecules. This strategy allows for the creation of multifunctional nanoprobes for imaging, sensing, and targeted drug delivery. The covalent nature of the oxime linkage ensures the stability of the conjugate, which is crucial for in vivo applications.

This compound is a versatile and valuable compound in the toolbox of bioconjugation and bioorthogonal chemistry. Its bifunctional nature allows for its use as a linker in oxime ligation reactions, enabling the precise and stable conjugation of biomolecules. The optimization of reaction kinetics and the strategic design of bioorthogonal reagents based on this scaffold are key to its successful implementation. Furthermore, its utility in the site-specific functionalization of proteins and peptides, as well as the covalent immobilization onto polymeric and nanomaterial platforms, highlights its broad applicability in creating advanced biomaterials and therapeutic agents. Continued research into the specific reaction parameters of this compound and its derivatives will undoubtedly expand its role in the ever-evolving field of chemical biology.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(Aminomethyl)benzaldehyde hydrochloride in academic research?

Methodological Answer:

- Reductive Amination : React benzaldehyde derivatives with hydroxylamine hydrochloride, followed by reduction using catalysts like NaBH4 or Pd/C under hydrogen .

- Nucleophilic Substitution : Use intermediates like 2-hydroxy-5-nitrobenzaldehyde, substituting with amines or alkylating agents (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride) followed by reduction .

- Purification : Employ column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

- Multi-Technique Validation : Combine -/-NMR, high-resolution mass spectrometry (HRMS), and IR to cross-validate functional groups (e.g., aldehyde protons at ~9.8 ppm in -NMR) .

- Computational Aids : Use tools like Gaussian or ORCA to simulate NMR spectra and compare with experimental data .

- X-ray Crystallography : If crystalline, resolve ambiguities via single-crystal diffraction .

Advanced: What strategies optimize reaction yields in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO2 for reductive steps to maximize efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while ethanol/water mixtures improve solubility during crystallization .

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., aldehyde group stabilization) .

Basic: What analytical techniques ensure purity and identity confirmation?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA to assess purity (>95%) .

- TLC Monitoring : Spot reactions on silica plates (ethyl acetate:hexane = 1:1) and visualize with ninhydrin for amine detection .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Studies : Conduct accelerated degradation tests (pH 1–13 at 40°C) and monitor aldehyde oxidation via HPLC. Neutral to slightly acidic conditions (pH 5–7) are optimal .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .

Advanced: What role does this compound play in drug development workflows?

Methodological Answer:

- Intermediate in API Synthesis : It serves as a precursor for kinase inhibitors (e.g., Pacritinib) and neuroactive agents via Suzuki-Miyaura cross-coupling or amidation .

- Genotoxic Impurity Control : Quantify residual aldehydes at ppm levels using LC-MS/MS with a LOQ of 0.1 μg/mL .

Advanced: How can computational modeling aid in studying its reactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases) based on the aminomethyl and aldehyde motifs .

- DFT Calculations : Optimize transition states for nucleophilic attacks using B3LYP/6-31G* basis sets to explain regioselectivity in substitutions .

Advanced: What approaches are used to analyze and mitigate impurities in scaled-up synthesis?

Methodological Answer:

- ICH Guidelines : Apply Q3A/B thresholds (e.g., ≤0.15% for unknown impurities) and use preparative HPLC for isolation .

- Genotoxic Assessment : Perform Ames tests for mutagenicity on impurities like nitroso derivatives .

Advanced: How is this compound utilized in cross-coupling reactions for complex molecule assembly?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.